molecular formula C24H22N2O3S B11661873 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

Cat. No.: B11661873
M. Wt: 418.5 g/mol
InChI Key: NOPCZHWKRHKGKF-AFUMVMLFSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is a complex organic compound with the molecular formula C27H27N5O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of a hydrazone by reacting 2,3-dimethoxybenzaldehyde with hydrazine hydrate under reflux conditions. This intermediate is then reacted with 9H-fluoren-9-ylsulfanyl acetic acid in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide
  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the fluorenylsulfanyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide

InChI

InChI=1S/C24H22N2O3S/c1-28-21-13-7-8-16(23(21)29-2)14-25-26-22(27)15-30-24-19-11-5-3-9-17(19)18-10-4-6-12-20(18)24/h3-14,24H,15H2,1-2H3,(H,26,27)/b25-14+

InChI Key

NOPCZHWKRHKGKF-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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